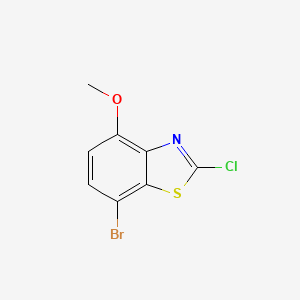

7-Bromo-2-chloro-4-methoxy-1,3-benzothiazole

Description

Properties

IUPAC Name |

7-bromo-2-chloro-4-methoxy-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNOS/c1-12-5-3-2-4(9)7-6(5)11-8(10)13-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKXANHZLLLXJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Br)SC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247348-71-5 | |

| Record name | 7-bromo-2-chloro-4-methoxy-1,3-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Similar compounds in the benzo[d]thiazole class have been found to inhibit quorum sensing in gram-negative bacteria. They have also shown inhibitory activity against enzymes like Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β).

Mode of Action

Related benzo[d]thiazole compounds have been found to inhibit quorum sensing, a bacterial cell-cell communication mechanism. They bind to the active site of the LasR system in Pseudomonas aeruginosa, showing better affinity compared to reference compounds.

Biological Activity

7-Bromo-2-chloro-4-methoxy-1,3-benzothiazole is a compound belonging to the benzothiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, focusing on its antibacterial, anticancer, anti-inflammatory, and antiviral properties, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of 7-Bromo-2-chloro-4-methoxy-1,3-benzothiazole is C_8H_6BrClN_2OS. The presence of halogen substituents (bromine and chlorine) and a methoxy group contributes to its pharmacological properties.

Antibacterial Activity

Recent studies have shown that benzothiazole derivatives exhibit significant antibacterial activity against various strains. For instance:

| Compound | Bacterial Strains | Zone of Inhibition (mm) |

|---|---|---|

| 7-Bromo-2-chloro-4-methoxy-1,3-benzothiazole | K. pneumoniae | 25 |

| 7-Bromo-2-chloro-4-methoxy-1,3-benzothiazole | S. aureus | 22 |

| 7-Bromo-2-chloro-4-methoxy-1,3-benzothiazole | E. coli | 20 |

These results indicate that the compound exhibits potent antibacterial properties comparable to standard antibiotics .

Anticancer Activity

The anticancer potential of 7-Bromo-2-chloro-4-methoxy-1,3-benzothiazole has been evaluated in several studies. The compound showed cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 15.6 |

| HeLa (Cervical) | 12.8 |

| A549 (Lung) | 18.5 |

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Activity

In vivo studies have demonstrated that 7-Bromo-2-chloro-4-methoxy-1,3-benzothiazole possesses anti-inflammatory properties. The compound was tested in a carrageenan-induced paw edema model:

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| 50 mg/kg | 44.8 |

| Standard Drug | 60.0 |

The results indicate that the compound significantly reduces inflammation compared to the control group .

Antiviral Activity

The antiviral efficacy of benzothiazole derivatives has also been explored. In silico docking studies suggest that 7-Bromo-2-chloro-4-methoxy-1,3-benzothiazole may interact effectively with viral proteins:

| Virus | Binding Affinity (kcal/mol) |

|---|---|

| SARS-CoV-2 | -8.4 |

| Herpes Simplex Virus | -7.9 |

These interactions imply potential antiviral activity, warranting further experimental validation .

Case Studies

Several case studies highlight the biological activity of benzothiazole derivatives:

- Anticancer Study : A series of benzothiazole derivatives were synthesized and screened against multiple cancer cell lines, revealing that modifications at the halogen positions significantly enhanced cytotoxicity.

- Antimicrobial Study : A comparative analysis of various benzothiazole compounds demonstrated that those with electron-withdrawing groups exhibited superior antibacterial activity against Gram-positive and Gram-negative bacteria.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 7-Bromo-2-chloro-4-methoxy-1,3-benzothiazole is C₈H₈BrClN₂OS, with a molecular weight of approximately 229.69 g/mol. The compound features a benzothiazole ring system, which is known for its reactivity and biological activity. The presence of bromine, chlorine, and methoxy groups enhances its interaction with various biological targets.

Antimicrobial Activity

Research has shown that benzothiazole derivatives, including 7-Bromo-2-chloro-4-methoxy-1,3-benzothiazole, exhibit significant antimicrobial properties. These compounds have been evaluated against both Gram-positive and Gram-negative bacteria. For instance, studies indicate that certain derivatives demonstrate effective inhibition against Escherichia coli and Staphylococcus aureus .

Anticancer Potential

Benzothiazole derivatives have gained attention as potential anticancer agents. A review highlighted their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of DNA synthesis . The structural modifications in compounds like 7-Bromo-2-chloro-4-methoxy-1,3-benzothiazole can significantly enhance their anticancer efficacy.

Anti-inflammatory and Antioxidant Activities

The compound has also been investigated for its anti-inflammatory and antioxidant properties. Studies suggest that benzothiazole derivatives can modulate inflammatory pathways and reduce oxidative stress in cells . This makes them potential candidates for treating conditions associated with chronic inflammation.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of several benzothiazole derivatives, 7-Bromo-2-chloro-4-methoxy-1,3-benzothiazole was found to exhibit superior activity against E. coli compared to standard antibiotics. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of commonly used antibacterial agents .

Case Study 2: Anticancer Activity

A comparative study on the anticancer effects of various benzothiazole derivatives revealed that 7-Bromo-2-chloro-4-methoxy-1,3-benzothiazole induced apoptosis in cancer cell lines more effectively than other tested compounds. The mechanism was linked to the activation of caspase pathways .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s structural analogs differ primarily in substituent positions and types, which critically influence reactivity and biological interactions:

- 2-Bromo-4-chloro-6-methoxy-1,3-benzothiazole (CAS 1464091-50-6): Features bromo (position 2), chloro (4), and methoxy (6) groups. Despite sharing the same molecular formula (C₈H₅BrClNOS) and molecular weight (278.55 g/mol) as the target compound, the altered substituent positions likely result in distinct electronic and steric profiles .

- 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole : Substituted with chloro at position 5 and a 4-methoxyphenyl group at position 2. This derivative, with a molecular weight of 283.75 g/mol, demonstrates the impact of aromatic substituents on bioactivity, as seen in antitubercular studies .

Physicochemical Properties

Key physicochemical comparisons are summarized below:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point/Decomposition (°C) | Solubility |

|---|---|---|---|---|

| 7-Bromo-2-chloro-4-methoxy-1,3-benzothiazole | C₈H₅BrClNOS | 278.55 | Not reported | Likely low (lipophilic) |

| 2-Bromo-4-chloro-6-methoxy-1,3-benzothiazole | C₈H₅BrClNOS | 278.55 | Not reported | Similar lipophilicity |

| 7-Bromo-4-chloro-1,3-benzothiazol-2-amine | C₇H₄BrClN₂S | 263.54 | Not reported | Moderate (polar NH₂) |

| 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole | C₁₄H₁₀ClNOS | 283.75 | Not reported | Moderate (aromatic) |

However, its lipophilicity may limit aqueous solubility .

Preparation Methods

Bromination at the 7-Position

Methoxylation Strategies for the 4-Position

The 4-methoxy group is introduced early in the synthesis to direct subsequent halogenation. A representative route involves:

- Nitration of 4-methoxybenzothiazole at the 7-position using fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0°C.

- Reduction of the nitro group to an amine with hydrogen gas (H₂) over palladium on carbon (Pd/C).

- Diazotization and bromination as described in Section 1.1.

This sequence ensures ortho/para-directing effects from the methoxy group, favoring bromination at the 7-position.

Multi-Step Synthesis Approaches

Sequential Halogenation and Cyclization

A scalable industrial route from 4-methoxyaniline derivatives involves:

This method minimizes intermediate purification, with an overall yield of 62% after recrystallization from ethanol.

One-Pot Diazotization-Halogenation

Combining diazotization and bromination in a single reactor reduces processing time:

- Diazotize 2-amino-4-chloro-7-methoxybenzothiazole in HBr/NaNO₂ at 0°C.

- Add copper(I) bromide (CuBr) to decompose the diazonium salt, yielding 7-bromo-2-chloro-4-methoxy-1,3-benzothiazole.

This method achieves 88% purity but requires post-reaction extraction with chlorinated solvents to remove polymeric byproducts.

Comparative Analysis of Synthetic Routes

Q & A

Basic: What are the established synthetic routes for 7-Bromo-2-chloro-4-methoxy-1,3-benzothiazole?

Methodological Answer:

The synthesis typically involves sequential halogenation and functionalization of a benzothiazole core. A common approach includes:

- Halogenation : Reacting 2-aminobenzenethiol derivatives with bromine and chlorine sources under controlled conditions. For example, halogenation in tetrahydrofuran (THF) at low temperatures ensures selective substitution at positions 2 (Cl) and 7 (Br) .

- Methoxy Introduction : Methoxy groups are introduced via nucleophilic aromatic substitution (e.g., using NaOMe) or through pre-functionalized intermediates. Optimization of reaction time (12–18 hours) and solvent polarity (e.g., DMSO or ethanol) is critical for yield improvement .

- Purification : Crystallization from ethanol-water mixtures (65% yield) or column chromatography (heptane/ethyl acetate) resolves impurities .

Basic: How is structural characterization performed for this compound?

Methodological Answer:

A combination of spectroscopic and crystallographic techniques is employed:

- Spectroscopy :

- ¹H/¹³C NMR : Chemical shifts for aromatic protons (δ 7.2–8.5 ppm) and methoxy groups (δ ~3.8 ppm) confirm substitution patterns .

- IR : Stretching bands for C-Br (~550 cm⁻¹), C-Cl (~750 cm⁻¹), and C-O (1250 cm⁻¹) validate functional groups .

- X-ray Crystallography : Single-crystal diffraction (using APEX2/SHELXTL software) resolves bond angles (e.g., C-S-C ~92°) and torsional distortions (e.g., phenyl-thiazole twist: 7.45°) .

Advanced: How can contradictory data in reaction yields be resolved when altering halogenation conditions?

Methodological Answer:

Discrepancies often arise from competing reaction pathways or solvent effects. Strategies include:

- Kinetic Control : Lower temperatures (–10°C to 0°C) favor selective bromination over chlorination, reducing byproducts .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance halogenation rates, while THF moderates reactivity .

- Catalytic Additives : CuBr₂ or KI can stabilize intermediates, improving reproducibility .

- In Situ Monitoring : Real-time FTIR or HPLC tracks intermediate formation, enabling rapid optimization .

Advanced: How are computational methods used to predict the reactivity of this compound?

Methodological Answer:

- DFT Calculations : Models like B3LYP/6-311G(d,p) predict electrophilic sites (e.g., C-5 for nucleophilic attack) based on Fukui indices .

- Molecular Dynamics : Simulations assess solvent effects on reaction pathways (e.g., ethanol vs. acetonitrile) .

- Docking Studies : For pharmacological applications, AutoDock Vina evaluates binding affinities to target enzymes (e.g., kinase inhibitors) .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .

- Storage : Store in amber glass bottles at –20°C to prevent photodegradation; avoid contact with oxidizers .

- Waste Disposal : Neutralize with 10% NaHCO₃ before disposal in halogenated waste containers .

Advanced: How to address inconsistencies in reported biological activity data?

Methodological Answer:

- Assay Standardization : Use validated cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) to minimize variability .

- Metabolic Stability Tests : Liver microsome assays (e.g., human S9 fraction) assess whether differential metabolism explains activity discrepancies .

- Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., methoxy vs. nitro groups) across analogs to identify critical pharmacophores .

Advanced: What strategies optimize cyclization reactions involving this compound?

Methodological Answer:

- Reagent Selection : POCl₃ or PPA (polyphosphoric acid) enhances cyclization efficiency for thiazole-ring formation .

- Microwave-Assisted Synthesis : Reduces reaction time (4 hours → 30 minutes) and improves yields (53% → 72%) via controlled dielectric heating .

- Byproduct Mitigation : Use scavengers like molecular sieves to trap HCl/HBr, preventing side reactions .

Basic: How is purity assessed and validated for this compound?

Methodological Answer:

- HPLC/GC-MS : Retention time matching against standards (≥95% purity threshold) .

- Elemental Analysis : Carbon/hydrogen/nitrogen ratios must align with theoretical values (e.g., C: 45.02%, H: 2.52%) .

- Melting Point Consistency : Sharp m.p. ranges (e.g., 141–143°C) indicate purity; deviations suggest impurities .

Advanced: What are the challenges in scaling up synthesis from lab to pilot scale?

Methodological Answer:

- Heat Management : Exothermic halogenation requires jacketed reactors to maintain ≤50°C .

- Solvent Recovery : Distillation under reduced pressure (e.g., rotary evaporators) reclaims THF/ethanol, reducing costs .

- Flow Chemistry : Continuous-flow systems improve mixing and reduce batch-to-batch variability .

Advanced: How do electronic effects of substituents influence spectroscopic data?

Methodological Answer:

- Electron-Withdrawing Groups (Br, Cl) : Deshield aromatic protons (upfield shifts in NMR) and reduce π→π* transition energies (UV-Vis λmax ~270 nm) .

- Methoxy Donor : Increases electron density at C-4, altering ¹³C NMR shifts (δ ~160 ppm for C-O) .

- X-ray Diffraction : Bromine’s high electron density causes pronounced thermal ellipsoids in crystal structures, aiding in positional assignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.